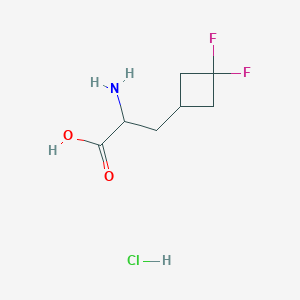
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride
描述
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a difluorocyclobutyl group attached to a propanoic acid backbone, with an amino group at the second position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride typically involves multiple steps:
-
Formation of the Difluorocyclobutyl Intermediate: : The initial step involves the synthesis of the difluorocyclobutyl intermediate. This can be achieved through the fluorination of a cyclobutyl precursor using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
-
Amino Acid Formation: : The difluorocyclobutyl intermediate is then reacted with a suitable amino acid precursor, such as alanine, under controlled conditions. This step often requires the use of protecting groups to prevent unwanted side reactions.
-
Hydrochloride Salt Formation: : The final step involves the conversion of the free amino acid into its hydrochloride salt form. This is typically achieved by treating the amino acid with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often reduce the carboxyl group to an alcohol.
-
Substitution: : The difluorocyclobutyl group can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions are facilitated by the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Substituted difluorocyclobutyl derivatives
科学研究应用
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
-
Biology: : In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of fluorinated amino acids in protein structure and function.
-
Medicine: : The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its difluorocyclobutyl group imparts unique pharmacokinetic properties.
-
Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can modulate the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The amino and carboxyl groups allow for interactions with various biomolecules, influencing cellular processes such as signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-Amino-3-(3,3-difluorocyclopropyl)propanoic acid hydrochloride
- 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
Uniqueness
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications. Additionally, the hydrochloride salt form improves its solubility, facilitating its use in various experimental and industrial settings.
属性
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4(3-7)1-5(10)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWSKDFATZWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-42-7 | |
| Record name | Cyclobutanepropanoic acid, α-amino-3,3-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681128-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phthalazine, 1-chloro-4-[2-(4-nitrophenyl)diazenyl]-](/img/structure/B1659713.png)
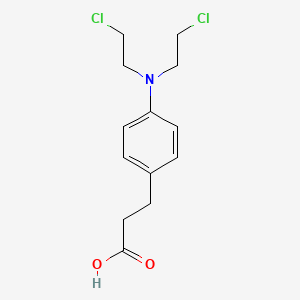
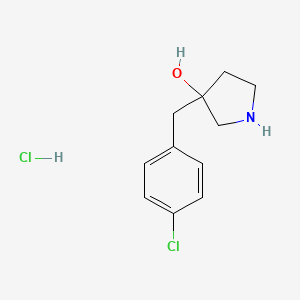
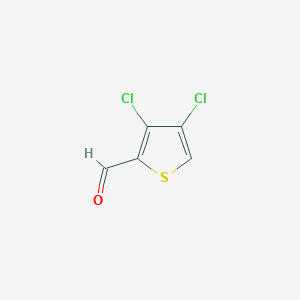

![N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide](/img/structure/B1659720.png)
![1-phenyl-3-[(E)-pyridin-4-ylmethylideneamino]thiourea](/img/structure/B1659722.png)
![(9E)-5-(4-methoxyphenyl)-9-[(4-methoxyphenyl)methylidene]-5,6,7,8-tetrahydro-[1,3]thiazolo[2,3-b]quinazolin-3-one](/img/structure/B1659723.png)
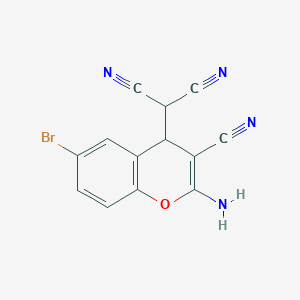
![Ethyl 2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B1659728.png)
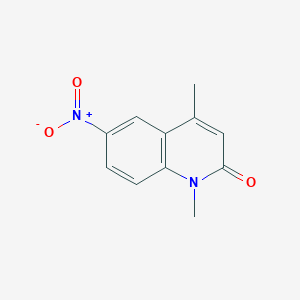
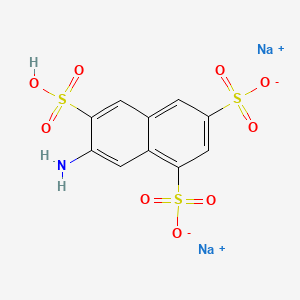
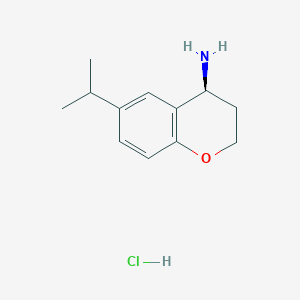
![Benzoic acid, 4-methoxy-3-[(phenylamino)sulfonyl]-](/img/structure/B1659732.png)
